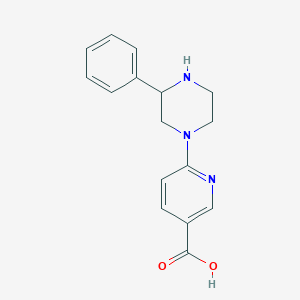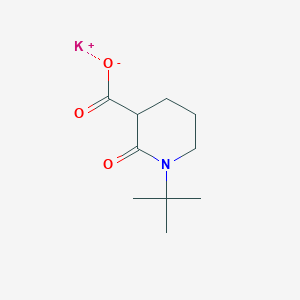![molecular formula C8H9NO3 B2839553 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid CAS No. 1263083-03-9](/img/structure/B2839553.png)
1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid” is an organic compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid” is 1S/C8H9NO3/c10-8(11)7-3-5-4-12-2-1-6(5)9-7/h3,9H,1-2,4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 167.16 . The compound’s InChI code is 1S/C8H9NO3/c10-8(11)7-3-5-4-12-2-1-6(5)9-7/h3,9H,1-2,4H2,(H,10,11) .Scientific Research Applications
- Application : Researchers have explored PPA as a photoexcited organic dye for green synthesis. Specifically, it has been employed in the Knoevenagel-Michael cyclocondensation to construct pyrano[2,3-d]pyrimidine scaffolds. These metal-free reactions occur under visible light-mediated conditions in aqueous ethanol, utilizing PPA as a direct hydrogen atom transfer (HAT) catalyst. The method is energy-efficient, time-saving, and environmentally friendly .
- Application : PPA derivatives have been investigated as potential PARP inhibitors. By compromising cancer cell DNA repair mechanisms, these compounds enhance the efficacy of DNA-damaging cytotoxic agents, leading to cell death. This application holds promise in cancer therapy .
Photocatalysis and Green Synthesis
Drug Discovery and PARP Inhibition
Safety and Hazards
properties
IUPAC Name |
1,4,6,7-tetrahydropyrano[4,3-b]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-3-5-4-12-2-1-6(5)9-7/h3,9H,1-2,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSCTSBSAAFJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839470.png)



![1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B2839476.png)
![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2839477.png)

![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/no-structure.png)

![(2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2839483.png)

![Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2839487.png)

